molecular formula C9H16N2O B6358695 1,4-Diazaspiro[5.5]undecan-3-one CAS No. 1547757-91-4

1,4-Diazaspiro[5.5]undecan-3-one

Cat. No.: B6358695
CAS No.: 1547757-91-4
M. Wt: 168.24 g/mol
InChI Key: KQGJTTZSJNTXDN-UHFFFAOYSA-N
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Description

1,4-Diazaspiro[5.5]undecan-3-one ( 1547757-91-4) is a high-purity heterocyclic organic compound with the molecular formula C9H16N2O. This spirocyclic lactam features a unique structural motif, combining a diazaspiro framework with a ketone functional group . Its rigid spirocyclic core enhances stereochemical control, making it a valuable intermediate for developing novel bioactive molecules in pharmaceutical and agrochemical research . The inherent three-dimensionality of spirocyclic systems like this one offers a distinct advantage over flat, aromatic structures, enabling more precise spatial orientation of functional groups for optimal interaction with biological targets, which can lead to enhanced efficacy and selectivity of potential drug candidates . This compound serves as a key building block in medicinal chemistry, particularly for constructing privileged scaffolds for kinase inhibition studies and developing CNS-targeting drugs due to its ability to cross the blood-brain barrier . The lactam moiety enables diverse derivatization through amide coupling or reduction reactions, allowing for extensive structural exploration . Research on related diazaspiro scaffolds highlights their significant therapeutic potential. For instance, certain 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have demonstrated potent anticonvulsant activity, with one study showing a compound to be about 1.8 times more potent than the reference drug Diphenylhydantoin in the MES screen . Furthermore, the 1,9-diazaspiro[5.5]undecane scaffold is found in compounds investigated for the treatment of obesity, pain, and various immune system, cardiovascular, and psychotic disorders . Our product is rigorously tested to ensure ≥95% purity (HPLC) and is supplied as a white to off-white crystalline powder . It is soluble in common organic solvents like DMSO, methanol, and dichloromethane, but exhibits limited solubility in water . Each batch undergoes thorough QC analysis, including 1H/13C NMR and LC-MS verification, to guarantee consistency for your synthetic applications . Safety and Handling: This compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Please consult the Safety Data Sheet (SDS) for detailed handling and disposal information. Disclaimer: This product is sold exclusively for laboratory research use. It is prohibited for commercial use, diagnostics, or human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-8-6-11-9(7-10-8)4-2-1-3-5-9/h11H,1-7H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGJTTZSJNTXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNC(=O)CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547757-91-4
Record name 1, 4-DIAZASPIRO [5.5]UNDECAN-3-ONE
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The Significance of Spirocyclic Systems in Chemical Design and Synthesis

Spirocyclic systems, characterized by two rings sharing a single common atom, are increasingly sought-after structural motifs in medicinal chemistry. acs.orgwipo.int Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures, enabling more precise spatial orientation of functional groups for optimal interaction with biological targets. acs.orgnih.gov This can lead to enhanced efficacy and selectivity of potential drug candidates. wipo.int

The move towards molecules with a higher fraction of sp3-hybridized carbons, a key feature of spirocycles, generally correlates with improved physicochemical properties. wipo.int Research on azaspirocycles, for instance, has demonstrated higher solubility, decreased lipophilicity, and better metabolic stability compared to their non-spirocyclic counterparts like piperidines and morpholines. wipo.int The rigidity of the spirocyclic framework can also lock a molecule into a specific conformation, which is advantageous for optimizing its binding to a target protein. wipo.int

Structural Context and Classification of Diazaspiroketones Within Heterocyclic Chemistry

1,4-Diazaspiro[5.5]undecan-3-one belongs to the broad class of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. More specifically, it is classified as a diazaspiroketone. This classification can be broken down:

Diaza- : Indicates the presence of two nitrogen atoms in the heterocyclic ring system.

Spiro- : Refers to the spirocyclic nature of the molecule, with a central carbon atom common to both the cyclohexane (B81311) and the diazainone ring.

-ketone : Denotes the presence of a carbonyl group (C=O) within the heterocyclic ring, specifically at the 3-position.

The core structure is a [5.5]undecane system, signifying a five-membered ring fused to a six-membered ring at the spiro center. The "1,4" designation specifies the positions of the nitrogen atoms within the heterocyclic portion of the molecule.

The broader family of diazaspiro compounds has been a fertile ground for drug discovery. For example, derivatives of 1,9-diazaspiro[5.5]undecane have been investigated for the treatment of obesity, pain, and various immune and cardiovascular disorders. nih.gov Similarly, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated as potent dual ligands for the μ-opioid and sigma-1 receptors, with potential applications in pain management. acs.orgnih.govfigshare.com The study of these related structures provides a rich context for understanding the potential of this compound as a scaffold for new therapeutic agents.

Evolution of Research on 1,4 Diazaspiro 5.5 Undecan 3 One As a Key Chemical Intermediate

Established Synthetic Routes to the this compound Core

The construction of the this compound scaffold is achieved through several strategic pathways, including cyclocondensation reactions, multi-component processes, and stepwise syntheses from readily available precursors.

A pivotal step in the formation of the this compound core is an intramolecular cyclocondensation reaction. This process typically involves the cyclization of a linear precursor containing the necessary functional groups. A key example is the internal cyclization of (1-(aminomethyl)cyclohexyl)glycine, which upon heating, forms the stable spirocyclic lactam structure of this compound. google.com This final ring-closing step is often the culmination of a multi-step sequence designed to build the acyclic precursor. In related syntheses of diazaspiro compounds, similar cyclization strategies are employed, often via mechanisms such as S_N1 reactions facilitated by acids like polyphosphoric acid, to form the spirocyclic junction. nih.gov

To enhance synthetic efficiency, multi-component or one-pot reactions have been developed. These methods combine several individual reaction steps into a single operational sequence without the need for isolating intermediates, thereby saving time, resources, and reducing waste. An improved synthesis for this compound utilizes a "two-pot" process. google.com In the first pot, a sequence involving a Henry reaction, an elimination, and a Michael addition occurs. The second pot combines the reduction of a nitro group, hydrolysis, and the final cyclization reaction. google.com This streamlined approach represents a significant improvement over more linear, stepwise syntheses. google.com

While not specific to this compound, the broader field of organic synthesis has seen the development of three-component reactions for creating other complex spiro heterocycles, demonstrating the power of this approach. nih.govvu.nl For instance, the coupling of isocyanides, acetylenic esters, and other dipolarophiles can yield intricate spiro architectures through a cascade of reactions in a single pot. nih.gov

A well-documented and improved route to this compound begins with the commercially available precursor, cyclohexanone. google.com This process contrasts with older, less efficient six-step methods. google.com The improved synthesis is a two-pot procedure that significantly enhances yield and throughput. google.comgoogle.com

The sequence begins with the reaction of cyclohexanone with nitromethane, which proceeds through a Henry reaction to form 1-(nitromethyl)cyclohexan-1-ol. This intermediate subsequently undergoes dehydration to yield (nitromethylene)cyclohexane. The next step is a Michael addition of an alkyl glycinate to the (nitromethylene)cyclohexane, forming an alkyl (1-(nitromethyl)cyclohexyl)glycinate intermediate. In the second stage of the process, the nitro group of this adduct is reduced to an amino group. This is followed by the removal of the alkyl group from the ester and an internal cyclization to yield the final product, this compound. google.com

Table 1: Stepwise Synthesis from Cyclohexanone

Step Reactants Key Transformation Intermediate Formed
1 Cyclohexanone, Nitromethane Henry Reaction & Dehydration (Nitromethylene)cyclohexane
2 (Nitromethylene)cyclohexane, Alkyl Glycinate Michael Addition Alkyl (1-(nitromethyl)cyclohexyl)glycinate
3 Alkyl (1-(nitromethyl)cyclohexyl)glycinate Nitro Group Reduction Alkyl (1-(aminomethyl)cyclohexyl)glycinate

Optimization and Industrial Scale-Up Considerations in this compound Synthesis

The development of the two-pot synthesis from cyclohexanone is a prime example of such optimization, offering a more streamlined and higher-yielding alternative to a previous six-step process. google.com Further refinements include the selection of specific reagents and conditions to maximize efficiency. For instance, using potassium carbonate as the base in the initial step and employing the nitroalkane itself as a solvent are potential process improvements. google.com

Isolation techniques are also critical for scale-up. One described optimization involves a hydrobromic acid workup that allows for the high-yield isolation of the Michael addition product by simple filtration, which is a highly desirable feature for industrial processes. google.com The potential to precipitate undesired byproducts through the addition of agents like oxalic acid further simplifies purification schemes. google.com In the synthesis of structurally related spiro compounds, versatile synthetic routes have been devised to minimize byproduct formation through careful selection of reaction conditions and protecting groups, a principle that is broadly applicable. acs.orgsci-hub.seresearchgate.net

Stereoselective Approaches for Chiral this compound Derivatives

The synthesis of chiral derivatives of the this compound scaffold is of interest for pharmaceutical applications where specific stereoisomers often exhibit desired biological activity. While specific stereoselective syntheses for the parent compound are not extensively detailed in the provided sources, studies on structural analogs provide valuable insights into controlling the stereochemistry of the diazaspiro[5.5]undecane core.

For example, a stereoselective synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives has been achieved via a base-promoted [5+1] double Michael addition. researchgate.net X-ray crystallographic analysis of these products revealed that the cyclohexanone portion of the spirocycle preferentially adopts a stable chair conformation. researchgate.net This inherent conformational preference is a key factor in the stereochemical outcome of reactions involving this scaffold.

In the asymmetric synthesis of other analogs, such as 1,8-diazaspiro[5.5]undecane derivatives, the key step involves the generation of an imine salt from a functionalized α-amino nitrile, followed by an intramolecular nucleophilic alkylation. researchgate.net Such strategies, which build the spirocyclic system through carefully controlled cyclization, are fundamental to achieving stereoselectivity in these complex structures.

Characterization of Chemical Intermediates and Byproducts in this compound Synthesis

The successful optimization and control of a synthetic process rely on the accurate identification and characterization of all chemical species involved, including intermediates and byproducts. In the improved synthesis of this compound from cyclohexanone, several key chemical intermediates have been identified. google.comwipo.int

These intermediates mark crucial transformations along the synthetic pathway. The formation of these compounds is monitored to ensure the reaction proceeds as expected before moving to the next step. Furthermore, the process includes measures to handle byproducts, such as the addition of oxalic acid to precipitate and remove undesired side products, simplifying the purification of the desired intermediates and the final compound. google.com

Table 2: Key Intermediates in the Synthesis of this compound

Intermediate Name Role in Synthesis
1-(Nitromethyl)cyclohexan-1-ol Product of the initial Henry reaction. google.com
(Nitromethylene)cyclohexane Formed upon dehydration of the initial alcohol adduct. google.com
Alkyl (1-(nitromethyl)cyclohexyl)glycinate Product of the Michael addition; a key precursor to the diamine. google.com

Functionalization of the Spirocyclic System

Potential strategies for the functionalization of the spirocyclic cyclohexane (B81311) ring include:

Oxidative Functionalization: Introduction of hydroxyl or ketone functionalities can be achieved through oxidative processes. While direct oxidation can be challenging and may require harsh conditions, the use of potent oxidizing agents could selectively introduce functional groups. These new functionalities can then serve as handles for further derivatization.

Halogenation: Radical halogenation could introduce halogen atoms onto the cyclohexane ring, which can subsequently be displaced by nucleophiles to introduce a variety of substituents. The regioselectivity of such reactions would need to be carefully controlled.

Introduction of Unsaturation: Dehydrogenation reactions could introduce double bonds within the cyclohexane ring, leading to cyclohexene (B86901) or cyclohexadiene analogs. These unsaturated systems can then undergo a range of further transformations, such as Diels-Alder reactions or epoxidations.

Reactivity at the Nitrogen Atoms of the Diazaspiro[5.5]undecan-3-one Moiety

The presence of two secondary amine functionalities within the piperazinone ring makes the nitrogen atoms primary sites for derivatization. The differential reactivity of the N1 and N4 positions can be exploited to achieve selective functionalization, although in many cases, protection-deprotection strategies are necessary for regiocontrol.

Common derivatization strategies at the nitrogen atoms include N-alkylation and N-arylation.

N-Alkylation: The introduction of alkyl groups at the nitrogen atoms is a fundamental transformation. This is typically achieved through nucleophilic substitution reactions with alkyl halides or reductive amination with aldehydes and a reducing agent. For selective mono-alkylation, a protecting group, such as a tert-butoxycarbonyl (Boc) group, is often employed on one of the nitrogen atoms. researchgate.net

Reagent/MethodDescriptionReference(s)
Alkyl HalidesDirect reaction with alkyl halides in the presence of a base. researchgate.net
Reductive AminationReaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.
Mitsunobu ReactionReaction with an alcohol under Mitsunobu conditions (e.g., triphenylphosphine (B44618) and an azodicarboxylate). acsgcipr.org acsgcipr.org

N-Arylation: The introduction of aryl or heteroaryl substituents on the nitrogen atoms is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are the most prevalent methods. wikipedia.orgwikipedia.orgchem-station.comyoutube.comorganic-chemistry.org These reactions are crucial for the synthesis of derivatives with potential applications in medicinal chemistry. thieme-connect.comresearchgate.netresearchgate.netlibretexts.orgorganic-chemistry.orgnih.govorganic-chemistry.orglookchem.comrsc.org

Modifications of the Carbonyl Group within the Ring

The lactam carbonyl group at the 3-position of the this compound ring is another key site for chemical modification. These transformations can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Reduction to Amine: The carbonyl group can be reduced to a methylene (B1212753) group to afford the corresponding 1,4-diazaspiro[5.5]undecane. This is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Thionation: Conversion of the carbonyl group to a thiocarbonyl group can be accomplished using Lawesson's reagent or phosphorus pentasulfide. This modification can impact the biological activity of the resulting thio-lactam.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl group, leading to the formation of a tertiary alcohol after acidic workup. thieme-connect.deyoutube.comchem-station.com This reaction opens up possibilities for introducing a wide range of substituents at the C3 position. However, with lactams, this can sometimes lead to ring-opening products. thieme-connect.de

Ring-Opening and Rearrangement Reactions Involving the this compound Scaffold

The strained spirocyclic system can be susceptible to ring-opening and rearrangement reactions under specific conditions, leading to structurally diverse products.

Hydrolysis: The lactam bond can be cleaved by hydrolysis under acidic or basic conditions to yield the corresponding amino acid, 4-(aminomethyl)cyclohexane-1-carboxamide, or its derivatives. nih.gov The synthesis of the precursor amino acid, 4-(aminomethyl)cyclohexanecarboxylic acid, is a key related transformation. google.comsigmaaldrich.comgoogle.comnih.govnih.gov

Ring Expansion/Contraction: While less common, rearrangement reactions could potentially lead to ring expansion or contraction of either the piperazinone or the cyclohexane ring, affording novel heterocyclic systems. rsc.orgrsc.org For instance, related spirocyclic systems have been shown to undergo ring expansion. nih.gov

Synthesis of Novel this compound Analogs and Homologs

The synthesis of analogs and homologs of this compound allows for a systematic exploration of the structure-activity relationships of this scaffold. This can be achieved by modifying the synthetic route to incorporate different building blocks.

Variation of the Carbocyclic Ring: By starting with cycloalkanones other than cyclohexanone, such as cyclopentanone (B42830) or cycloheptanone, spiro-diazaspiro-alkanones with different ring sizes can be synthesized.

Substitution on the Piperazinone Ring: The introduction of substituents on the carbon atoms of the piperazinone ring can be achieved by using substituted amino acid precursors in the synthesis.

Synthesis of Fused-Ring Analogs: Instead of a spirocyclic system, fused-ring analogs can be synthesized through alternative cyclization strategies.

The exploration of these derivatization strategies continues to be an active area of research, driven by the potential of this compound derivatives in various fields of chemistry and pharmacology.

Strategic Applications of 1,4 Diazaspiro 5.5 Undecan 3 One in Advanced Organic Synthesis

As a Key Building Block for Complex Polycyclic Systems

The primary strategic value of 1,4-diazaspiro[5.5]undecan-3-one lies in its role as a foundational intermediate for the synthesis of complex polycyclic pharmaceuticals. Current time information in Washington, DC, US.google.com Its utility is prominently highlighted in the development of a class of potent cyclin-dependent kinase (CDK) 4 and 6 inhibitors. google.com These inhibitors are characterized by a complex N-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amine core, which is constructed upon the spirocyclic framework provided by the diazaspiro-undecanone starting material.

A prime example of such a complex molecule is Trilaciclib, a CDK4/6 inhibitor developed by G1 Therapeutics. justia.comchemicalbook.com The chemical name for Trilaciclib is 2'-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one. This structure showcases the transformation of the relatively simple spiro-bicyclic starting material into a complex, multi-ring heterocyclic system. The synthesis of such compounds underscores the importance of having efficient access to the core building block.

To this end, improved and more efficient synthetic routes to this compound have been developed. One advantageous method involves a two-pot process starting from commercially available cyclohexanone (B45756). google.com This streamlined synthesis avoids many of the protecting and deprotecting steps of older, multi-step processes, making the key spirocyclic intermediate more accessible for the large-scale production of intricate pharmaceutical agents. google.comgoogle.com

Table 1: Improved Two-Pot Synthesis of this compound google.com

StepReactionKey IntermediatesAdvantage
Pot 1Henry reaction, elimination, and Michael addition(Nitromethylene)cyclohexane, Alkyl (1-(nitromethyl)cyclohexyl)glycinateCombines three mechanistic steps without isolation
Pot 2Nitro group reduction, hydrolysis, and intramolecular cyclization(1-(Aminomethyl)cyclohexyl)glycineCombines three reactions, leading to the final product

Contribution to the Design and Synthesis of Advanced Medicinal Chemistry Scaffolds

The diazaspiro[5.5]undecane framework is considered a "privileged heterocycle" in medicinal chemistry. chemicalbook.com This term refers to molecular scaffolds that are capable of binding to multiple, diverse biological targets, making them highly valuable starting points for drug discovery. The rigid spirocyclic nature of this compound is crucial, as it reduces the entropic penalty upon binding to a target protein, theoretically leading to more potent interactions. Current time information in Washington, DC, US.

Incorporation into Piperazinone-Containing Architectures

The very structure of this compound contains a hydrogenated piperazin-2-one (B30754) moiety. The piperazine (B1678402) ring is a well-known and widely used scaffold in drug discovery, valued for its physicochemical properties and ability to interact with a multitude of biological targets. youtube.com The incorporation of this motif within a rigid spirocyclic system offers a way to present its key features in a conformationally constrained manner.

This is exemplified in the synthesis of METTL3 inhibitors based on a 1,4,9-triazaspiro[5.5]undecan-2-one core, a close analogue of the title compound. nih.gov In this work, the spiro-piperazinone core is coupled with other heterocyclic fragments to generate potent and selective inhibitors targeting RNA methyltransferases, which are implicated in cancer and other diseases. nih.gov Similarly, the CDK4/6 inhibitor Trilaciclib features a complex pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin-6'-one system, which is an elaborate polycyclic architecture derived from the initial piperazinone ring of the spiro building block. newdrugapprovals.org

Role in Spirocyclic Pharmacophore Construction

A pharmacophore is the three-dimensional arrangement of functional groups responsible for a molecule's biological activity. The construction of novel and effective pharmacophores is a central goal of medicinal chemistry. Spirocyclic scaffolds are particularly effective in this regard because they create well-defined and rigid three-dimensional shapes that can be tailored to fit precisely into the binding sites of target proteins. soton.ac.uknih.gov

The utility of the diazaspiro[5.5]undecane core as a pharmacophore is demonstrated by the wide range of biological targets that can be modulated by its derivatives. While direct examples for the 1,4-diaza isomer are focused on CDK inhibition, studies on closely related isomers reveal the scaffold's versatility.

3,9-Diazaspiro[5.5]undecane derivatives have been developed as potent and selective antagonists for the GABA-A receptor, with potential applications as immunomodulators. soton.ac.uknih.gov

1-Oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized as dual-acting ligands, functioning as both µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for the treatment of pain. acs.org

1,9-Diazaspiro[5.5]undecane derivatives have shown activity as inhibitors of 11β-HSD1 for obesity, phosphodiesterases (PDEs), and CDK7 for cancer treatment. chemicalbook.com

This broad activity across different receptor and enzyme classes highlights the strategic advantage of using a conformationally rigid spirocyclic core, which can be decorated with different functional groups to achieve high affinity and selectivity for a desired biological target.

Table 2: Medicinal Chemistry Applications of Related Diazaspiro[5.5]undecane Scaffolds

ScaffoldBiological TargetTherapeutic IndicationReference
1,4-Diazaspiro[5.5]undecaneCDK4/6Cancer (myeloprotection) google.comchemicalbook.com
3,9-Diazaspiro[5.5]undecaneGABA-A ReceptorImmunomodulation soton.ac.uknih.gov
1-Oxa-4,9-diazaspiro[5.5]undecaneMOR/σ1RPain acs.org
1,9-Diazaspiro[5.5]undecaneCDK7Cancer chemicalbook.com

Potential Applications in Material Science and Supramolecular Chemistry

While the applications of this compound and its derivatives are well-documented in medicinal chemistry, its use in material science and supramolecular chemistry is not currently established in the scientific literature.

Theoretically, the rigid, well-defined structure of this compound could offer potential in these fields. For instance, spirocyclic structures can be explored as monomers for the synthesis of specialty polymers with unique conformational properties. In supramolecular chemistry, which studies non-covalent interactions, such rigid building blocks could potentially be functionalized to create specific host-guest systems or self-assembling molecular architectures. chemicalbook.com However, based on available research, these potential applications remain unexplored areas for this particular compound.

Structural Elucidation and Spectroscopic Characterization of 1,4 Diazaspiro 5.5 Undecan 3 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For 1,4-diazaspiro[5.5]undecan-3-one, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming the connectivity and chemical environment of each atom.

While specific, detailed, and publicly available spectra for the parent compound are not readily found in peer-reviewed literature, patent documents describing its synthesis confirm its structure was verified using standard analytical techniques, including NMR. google.com Based on the known structure and data from analogous compounds, a hypothetical but representative set of NMR data can be proposed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the protons of the cyclohexane (B81311) ring and the ethylenediamine-derived portion of the molecule. The protons on the carbon adjacent to the amide nitrogen and the spirocyclic carbon would exhibit characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide definitive evidence for the number of unique carbon environments. Key signals would include the carbonyl carbon of the lactam, the spiro carbon, and the distinct carbons of the cyclohexane ring.

For derivatives of this core structure, such as those found in medicinal chemistry literature, detailed NMR data is often provided. For instance, in a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, the protons on the piperidine (B6355638) ring and the adjacent methylene (B1212753) groups show complex splitting patterns and chemical shifts that are highly dependent on the substituents. researchgate.netacs.org

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical this compound Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=O-~170
Spiro-C-~60
N-CH₂-C=O~3.4 (s)~45
N-H~7.5 (br s)-
Cyclohexane CH₂1.4-1.7 (m)20-40

Note: This table is illustrative and based on general principles and data from related structures. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₉H₁₆N₂O, the calculated exact mass is 168.1263 g/mol .

Experimental HRMS data for derivatives of this compound are frequently reported in scientific literature, confirming their successful synthesis. For example, various 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been characterized by HRMS, with the observed mass typically being within a few parts per million (ppm) of the calculated value, lending high confidence to the assigned molecular formula. acs.org

Table 2: HRMS Data for a Representative this compound Derivative

Derivative Molecular Formula Calculated Mass [M+H]⁺ Observed Mass [M+H]⁺ Difference (ppm)
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecan-3-oneC₂₃H₂₇N₃O₂378.2181378.2176-1.3

Note: Data is for a representative derivative found in the literature to illustrate the application of HRMS. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for identifying functional groups.

For this compound, the IR spectrum is expected to show characteristic absorption bands. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide (lactam) group. The N-H stretching vibration would likely appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring would be observed around 2850-2950 cm⁻¹.

Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active, and the symmetric breathing vibrations of the ring systems can often be observed more clearly in the Raman spectrum. While specific IR and Raman spectra for the parent compound are not widely published, the analysis of related compounds confirms the utility of these techniques. For instance, the IR spectrum of 1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one clearly shows the carbonyl group stretch at 1643 cm⁻¹. nih.gov

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide (Lactam)N-H Stretch3200-3400Medium-Strong, Broad
AlkaneC-H Stretch2850-2950Strong
Amide (Lactam)C=O Stretch1650-1680Strong
Amine/AmideN-H Bend1550-1650Medium

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

The most unambiguous method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

While a crystal structure for the parent this compound is not publicly available in crystallographic databases, its importance as a pharmaceutical intermediate suggests that such studies may have been conducted internally by pharmaceutical companies. The synthesis of its trifluoroacetate (B77799) salt has been reported, which is often done to induce crystallinity for X-ray analysis. portico.org

For many spirocyclic compounds, single-crystal X-ray diffraction has been instrumental in confirming their structure. These studies reveal the geometry of the spiro-junction and the conformation of the fused rings, which are crucial for understanding their interaction with biological targets.

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

HPLC: Reverse-phase HPLC is a standard method to assess the purity of the final compound and reaction intermediates. A typical method would involve a C18 column with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The purity is determined by the area percentage of the main peak in the chromatogram. For chiral derivatives, specialized chiral HPLC methods are used to separate and quantify enantiomers. researchgate.net

GC-MS: GC-MS is another powerful technique for purity assessment, especially for volatile compounds. The gas chromatogram provides information on the number of components in a sample, and the mass spectrum of each component aids in its identification. The synthesis of this compound is often monitored by such techniques to ensure the completion of the reaction and the purity of the product.

Table 4: Chromatographic Methods for Analysis of Spirocyclic Compounds

Technique Stationary Phase Mobile Phase/Carrier Gas Application
HPLCC18Water/Acetonitrile GradientPurity assessment, reaction monitoring
Chiral HPLCChiralpak IA, ASH, etc.Heptane/Ethanol or IPASeparation and quantification of enantiomers
GC-MSDB-5 or similarHeliumPurity assessment, identification of volatile impurities

Computational and Theoretical Studies on 1,4 Diazaspiro 5.5 Undecan 3 One

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. For 1,4-diazaspiro[5.5]undecan-3-one, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These calculations are fundamental to predicting the molecule's reactivity and its potential interaction with biological targets.

Detailed DFT studies on the electronic properties of this compound are not extensively available in the public domain, likely due to its status as a synthetic intermediate. However, based on its structure, several predictions can be made. The lactam moiety, with its carbonyl group and adjacent nitrogen atoms, would be the most electronically active region. The lone pairs on the nitrogen atoms and the pi-system of the carbonyl group will significantly influence the molecule's hydrogen bonding capacity and its nucleophilic/electrophilic character.

DFT calculations would typically involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to ensure it is a true minimum. From these calculations, a variety of electronic properties can be determined.

Table 1: Predicted Electronic Properties from DFT Calculations

PropertyPredicted Characteristic for this compoundSignificance
HOMO-LUMO Gap A moderate energy gap is expected, indicating reasonable kinetic stability.A smaller gap suggests higher reactivity, which can be tuned by substitution.
Electron Density High electron density would be localized around the oxygen and nitrogen atoms of the lactam ring.These regions are likely sites for electrophilic attack and hydrogen bond donation/acceptance.
Electrostatic Potential A negative potential would be concentrated near the carbonyl oxygen, while positive potentials would be associated with the N-H protons.This map guides the understanding of non-covalent interactions with other molecules.
Atomic Charges The carbonyl carbon would carry a partial positive charge, and the oxygen and nitrogens would have partial negative charges.These charges are crucial for modeling intermolecular interactions in docking studies.

The insights gained from DFT calculations are instrumental in predicting the regioselectivity of reactions involving the spirocycle and in designing derivatives with enhanced stability or specific reactivity profiles. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of the two rings in this compound is a key determinant of its shape and how it can interact with a biological target. The cyclohexane (B81311) ring can adopt chair, boat, and twist-boat conformations, while the diazacyclohexanone ring also possesses a degree of flexibility. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule.

Table 2: Likely Low-Energy Conformations of this compound

RingPredominant ConformationAlternative ConformationsInterconversion Barrier
Cyclohexane ChairTwist-boat, BoatModerate
Diazacyclohexanone Distorted chair/boat-likeMultipleLower than cyclohexane

The relative orientation of the two rings is also a critical factor. The spiro linkage fixes the central carbon, but the rings can still have different spatial arrangements relative to each other. The most stable conformer would likely have the bulky cyclohexane ring in a chair conformation to minimize steric strain.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the conformational flexibility and intermolecular interactions of this compound over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and the stability of different conformers in various environments, such as in solution or when bound to a protein. frontiersin.org

For this compound, an MD simulation would typically be initiated from a low-energy conformation obtained from DFT or other methods. The simulation would then track the trajectory of all atoms over a period of nanoseconds to microseconds.

Key insights from MD simulations would include:

Conformational transitions: Observing the transitions between different chair and boat-like conformations of the rings.

Solvent interactions: Understanding how water or other solvent molecules interact with the spirocycle, particularly at the polar lactam group.

Flexibility analysis: Quantifying the flexibility of different parts of the molecule through metrics like root-mean-square fluctuation (RMSF). frontiersin.org

Binding dynamics: When complexed with a target protein, MD simulations can reveal the stability of the binding pose and the key interactions that maintain the complex.

While specific MD studies on this compound are not published, the methodology is widely applied in the study of similar drug-like molecules and their protein targets. frontiersin.org

Computational Design and Virtual Screening of this compound-based Scaffolds for Chemical Libraries

The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the design of chemical libraries for drug discovery. acs.org Computational design and virtual screening are powerful tools to explore the chemical space around this core structure and identify promising derivatives for synthesis and biological testing. nih.gov

The process typically involves:

Scaffold Decoration: In silico, various chemical groups (R-groups) are attached to the reactive sites of the this compound scaffold, such as the nitrogen atoms. This generates a large virtual library of potential compounds.

Virtual Screening: This library is then screened against a biological target of interest using molecular docking simulations. These simulations predict the binding affinity and pose of each compound in the target's active site. nih.gov

Filtering and Selection: The results of the virtual screen are filtered based on various criteria, such as docking score, predicted binding interactions, and drug-like properties (e.g., molecular weight, lipophilicity). The top-ranked compounds are then selected for chemical synthesis.

This approach has been successfully used for other spirocyclic systems to identify potent and selective inhibitors for various targets. acs.orgacs.org For example, derivatives of similar spiro-lactams have been investigated as inhibitors of methyltransferases and other enzymes. acs.org

Chemoinformatic Analysis of Spirocyclic Systems in Compound Databases

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. Analyzing the presence and properties of spirocyclic systems like this compound in large compound databases (e.g., PubChem, ChEMBL) can reveal important trends in drug discovery. nih.gov

Such analyses often focus on:

Scaffold Diversity: Assessing the variety of spirocyclic scaffolds present in known drugs and bioactive compounds. nih.govfrontiersin.org

Physicochemical Properties: Comparing the properties of spirocyclic compounds to other classes of molecules to understand their "drug-likeness". Spirocycles often have a higher fraction of sp3-hybridized carbons, which can lead to improved solubility and metabolic stability. frontiersin.org

Novelty: Identifying novel spirocyclic scaffolds that are underrepresented in current screening collections, highlighting opportunities for new synthetic efforts. acs.org

Studies have shown that spirocyclic frameworks are increasingly utilized in medicinal chemistry due to their structural complexity and novelty. acs.orgnih.govox.ac.uk A chemoinformatic analysis would likely place this compound within a group of compounds with high three-dimensional character, a desirable trait for targeting complex protein-protein interactions.

Emerging Research Frontiers and Future Perspectives for 1,4 Diazaspiro 5.5 Undecan 3 One

Sustainable and Green Chemistry Approaches to its Synthesis

The pursuit of environmentally benign and efficient chemical processes is a central theme in modern chemistry. For a key intermediate like 1,4-diazaspiro[5.5]undecan-3-one, developing sustainable synthetic routes is crucial for its broader application.

A significant advancement has been the development of an improved two-pot process that also starts from cyclohexanone (B45756). google.com This streamlined approach enhances the sustainability and efficiency of the synthesis. The first stage involves a sequence of reactions—Henry reaction, elimination, and Michael addition—that can be conducted in a single reaction vessel without isolating intermediates. google.com Similarly, the second stage combines the reduction of a nitro group, hydrolysis, and the final intramolecular cyclization into one pot, culminating in the desired this compound. google.com This process intensification dramatically reduces solvent usage, energy consumption, and waste generation.

The table below contrasts the traditional multi-step approach with the improved, more sustainable two-pot synthesis.

Table 1: Comparison of Synthetic Routes to this compound

Feature Traditional Synthesis Improved Two-Pot Synthesis Green Chemistry Advantage
Starting Material Cyclohexanone Cyclohexanone Utilizes same readily available feedstock.
Number of Steps 6 2 (pot-wise) Significant reduction in operational complexity and resource use. google.com
Process Strategy Stepwise with multiple isolations One-pot sequential reactions Process intensification, reduced waste, higher time and energy efficiency. google.com
Key Reactions Sequential, isolated steps Combined Henry, elimination, Michael addition; and combined reduction, cyclization. google.com Atom and step economy are significantly improved.

This move towards one-pot or tandem reactions is a hallmark of green synthetic chemistry. researchgate.netresearchgate.net Such methodologies minimize the environmental footprint by reducing the number of unit operations and avoiding the purification of intermediates, which is often resource-intensive. researchgate.net

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The chemical structure of this compound contains several reactive sites that can be exploited for further chemical transformations. The molecule possesses two distinct nitrogen atoms—a secondary amine at position 1 and an amide nitrogen at position 4—as well as a carbonyl group within the lactam ring. These functional groups are gateways to novel derivatives and potential catalytic applications.

The secondary amine (N1) is a nucleophilic site readily available for reactions such as alkylation, acylation, and arylation. This allows for the introduction of a wide variety of substituents, which is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity. nih.govacs.org Similarly, the amide nitrogen (N4), though less reactive, can also be functionalized, offering another vector for structural diversification. google.com

While specific catalytic applications of this compound have not been extensively reported, its structural features suggest potential. Nitrogen-containing heterocycles are widely used as ligands in transition-metal catalysis. The diazaspiro scaffold could potentially coordinate with metal centers to create novel catalysts for asymmetric synthesis. Furthermore, the development of catalytic cascades to synthesize complex azaspiro compounds is an active area of research, such as the rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascade used to produce seven-membered azaspiro rings. acs.orgnih.gov This suggests that exploring catalytic routes to and using the this compound core is a promising frontier.

The reactivity of the core scaffold is implicitly demonstrated by its use as a building block. For instance, the synthesis of potent METTL3 inhibitors involves the derivatization of a similar triazaspiro[5.5]undecan-2-one scaffold, showcasing how the nitrogen atoms are key handles for building out complex molecular architectures. uzh.chacs.org

Advanced Applications in Diverse Chemical Disciplines

The unique three-dimensional structure of the diazaspiro[5.5]undecane core makes it a "privileged scaffold" in drug discovery. nih.govnih.gov This means its structure is recurrently found in compounds that exhibit high affinity for various biological targets.

Medicinal Chemistry: The primary documented application of this compound is as a key intermediate in the synthesis of pharmaceutical compounds, particularly those used to treat disorders involving abnormal cellular proliferation, such as cancer. google.com The core structure serves as a rigid and well-defined anchor from which various functional groups can be projected to interact with biological targets.

Research on related diazaspiro[5.5]undecane analogues highlights the vast potential of this scaffold. Different isomers and related structures have been shown to interact with a range of important receptors and enzymes, as summarized in the table below.

Table 2: Biological Targets of Various Diazaspiro[5.5]undecane Scaffolds

Scaffold Biological Target(s) Potential Therapeutic Application Reference(s)
1-Oxa-4,9-diazaspiro[5.5]undecane μ-Opioid Receptor (MOR) / Sigma-1 Receptor (σ1R) Pain management acs.orgnih.gov
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one α-adrenergic and serotonin (B10506) receptors Antihypertensive acs.org
3,9-Diazaspiro[5.5]undecane γ-Aminobutyric Acid Type A (GABAA) Receptor Neurological disorders, Immunomodulation acs.orgsoton.ac.uk
1,4,9-Triazaspiro[5.5]undecan-2-one METTL3 (methyltransferase-like 3) Cancer (e.g., Acute Myeloid Leukemia) uzh.chacs.org
1,3-Diazaspiro[4.5]decan-4-one CNS targets Anticonvulsant researchgate.net

These examples, while not derivatives of this compound itself, strongly suggest that it is a highly promising platform for developing new therapeutic agents across a wide range of diseases. nih.gov

Materials Science: Beyond medicine, spiro heterocycles are gaining attention in materials science. nih.gov Their rigid, non-planar structures can disrupt crystal packing and influence electronic properties in unique ways. This makes them potential candidates for the development of advanced materials such as organic light-emitting diodes (OLEDs), organic semiconductors, and liquid crystals. While specific applications for this compound in this field are yet to be realized, it represents an unexplored but potentially fruitful area of research. nih.gov

Interdisciplinary Research Opportunities with this compound

The development and application of this compound and its derivatives are inherently interdisciplinary, requiring collaboration across multiple scientific fields.

Chemistry and Pharmacology: The most established collaborative area is between synthetic organic chemists and pharmacologists. Chemists can synthesize libraries of novel compounds based on the diazaspiro scaffold, while pharmacologists can screen these compounds for activity against various biological targets. This iterative cycle of design, synthesis, and testing is the foundation of modern drug discovery. nih.gov The development of dual MOR/σ1R ligands and GABAA receptor antagonists based on similar spiro-structures are prime examples of this synergy. acs.orgsoton.ac.uk

Chemistry and Computational Science: The rigid conformation of the spirocyclic core makes it particularly amenable to computational modeling. soton.ac.uk Molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound might bind to a target protein. soton.ac.uk These in silico studies can help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective compounds, saving significant time and resources in the lab. soton.ac.uk

Chemistry and Chemical Biology/Oncology: The role of this scaffold as an intermediate for anticancer agents opens up avenues for research at the intersection of chemistry and cancer biology. google.com Furthermore, the success of a related triazaspiro scaffold in inhibiting METTL3, an enzyme involved in RNA modification (epitranscriptomics), points to exciting new possibilities. uzh.chacs.org This creates opportunities for chemists to collaborate with chemical biologists and oncologists to develop novel chemical probes to study complex biological processes like RNA methylation and to design next-generation cancer therapies.

Q & A

Q. What are the common synthetic routes for 1,4-diazaspiro[5.5]undecan-3-one, and how do reaction conditions influence yield?

Answer: The synthesis typically involves reduction-cyclization of precursor compounds. For example, a compound of Formula III is reduced using agents like zinc, platinum(IV) oxide, or Raney nickel under hydrogen gas, followed by cyclization in solvents (water/acetone) at 15–35°C . Key parameters include:

  • Reducing agents : Zinc yields ~70% purity, while platinum oxide improves selectivity.
  • Temperature : Lower temps (15–20°C) reduce side reactions.
  • Solvent polarity : Acetone enhances cyclization efficiency.
    Methodological tip: Optimize via DoE (Design of Experiments) to balance purity and yield.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Answer: Core characterization methods include:

  • NMR : To confirm spirocyclic structure (e.g., unique chemical shifts at δ 3.2–3.5 ppm for bridgehead protons) .
  • Mass spectrometry : Molecular ion peak at m/z 168.24 (C₉H₁₆N₂O) .
  • X-ray crystallography : Resolves spiro junction geometry (e.g., dihedral angles between piperidine and pyrrolidine rings) .
  • Density : 1.1±0.1 g/cm³ for bulk purity assessment .

Q. What are the primary mechanisms proposed for its antimicrobial activity?

Answer: The compound exhibits broad-spectrum antimicrobial activity (e.g., MIC = 32–128 µg/mL against S. aureus, E. coli) . Proposed mechanisms:

  • Cell wall disruption : Analogues inhibit peptidoglycan crosslinking enzymes (e.g., penicillin-binding proteins).
  • Metabolic interference : Targets bacterial folate synthesis (evidenced by thymidine rescue assays).
    Methodological validation: Use time-kill curves and synergy testing with β-lactams to confirm mode of action.

Advanced Research Questions

Q. How does the compound’s spirocyclic structure influence its selectivity for cyclin-dependent kinases (CDKs) vs. other kinases?

Answer: The spiro junction imposes conformational rigidity, favoring binding to CDK2/4 ATP pockets. Key SAR insights:

  • N-substitution : Bulky groups (e.g., ethyl at N4) reduce off-target kinase binding .
  • Ketone position : The 3-keto group hydrogen-bonds with Lys33 in CDK2 (molecular docking data) .
    Experimental validation: Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) and compare IC₅₀ values across 50+ kinases.

Q. How can contradictory cytotoxicity data (e.g., IC₅₀ = 15–25 µM in cancer cells) be reconciled?

Answer: Discrepancies arise from:

  • Cell line variability : HeLa (IC₅₀ = 15 µM) vs. A549 (25 µM) due to differential apoptosis signaling .
  • Assay conditions : Serum-free media increases potency by 30% (reduced protein binding).
    Resolution strategy:
    • Use orthogonal assays (e.g., Annexin V/PI flow cytometry vs. MTT).
    • Normalize data to p53 status and ROS levels (critical for caspase activation) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Answer: Despite good stability (~80% intact after 24h in plasma), its low logP (1.5) limits blood-brain barrier penetration. Optimization approaches:

  • Prodrug design : Introduce ester moieties at N1 to enhance solubility .
  • Cocrystallization : With cyclodextrins improves oral bioavailability (tested in rodent models) .
    Key assay: Caco-2 permeability screens to prioritize analogs.

Q. How does this compound compare to 1,4,9-triazaspiro analogs in ER stress induction?

Answer: Unlike triazaspiro derivatives (e.g., 1,4,9-triazaspiro[5.5]undecan-2-one), which inhibit METTL3 and reduce RNA m⁶A methylation , the diazaspiro core activates ER stress pathways via:

  • GRP78 upregulation : 2.5-fold increase in U87 glioma cells at 20 µM .
  • XBP-1 splicing : Confirmed via RT-PCR (304 bp spliced fragment) .
    Methodological note: Use GRP78 biosensor assays for high-throughput screening of derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.